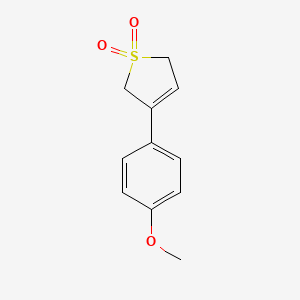
Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic synthesis. This particular compound features a methoxyphenyl group attached to the thiophene ring, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxybenzaldehyde with a suitable thiophene precursor in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, amines, or ethers.
Scientific Research Applications
Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2,3-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide: A closely related compound with similar structural features but different reactivity and applications.
Thiophene, 2,5-dihydro-3-(4-hydroxyphenyl)-, 1,1-dioxide: Another analog with a hydroxyl group instead of a methoxy group, which can influence its chemical and biological properties.
Uniqueness
Thiophene, 2,5-dihydro-3-(4-methoxyphenyl)-, 1,1-dioxide is unique due to the presence of the methoxyphenyl group, which can enhance its solubility, stability, and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
57465-41-5 |
|---|---|
Molecular Formula |
C11H12O3S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C11H12O3S/c1-14-11-4-2-9(3-5-11)10-6-7-15(12,13)8-10/h2-6H,7-8H2,1H3 |
InChI Key |
RBOCUIDHIVAERG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


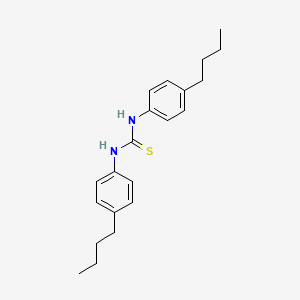
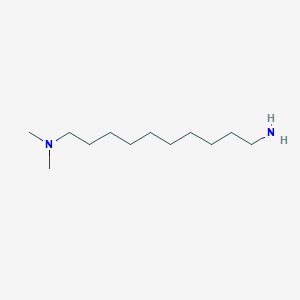
![3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12124510.png)

![4-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B12124522.png)
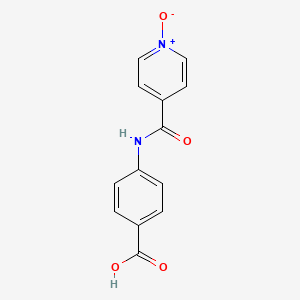
![Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-](/img/structure/B12124529.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B12124534.png)
![3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester](/img/structure/B12124535.png)
![N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12124540.png)
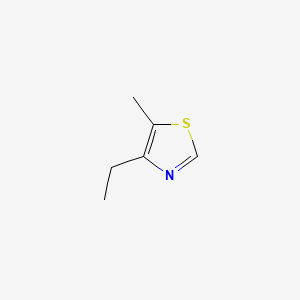
![3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12124559.png)

![4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B12124570.png)
